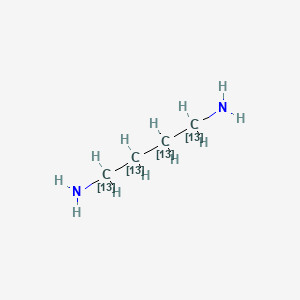
3',5,7-Tri-O-hexanoyldiosmetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5,7-Tri-O-hexanoyldiosmetin is a biochemical compound with the molecular formula C34H42O9 and a molecular weight of 594.69. It is a derivative of diosmetin, a flavonoid found in citrus fruits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5,7-Tri-O-hexanoyldiosmetin typically involves the esterification of diosmetin with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3’,5,7-Tri-O-hexanoyldiosmetin follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
3’,5,7-Tri-O-hexanoyldiosmetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hexanoyl groups can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different acyl groups.
Wissenschaftliche Forschungsanwendungen
3’,5,7-Tri-O-hexanoyldiosmetin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3’,5,7-Tri-O-hexanoyldiosmetin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. It can inhibit or activate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosmetin: The parent compound of 3’,5,7-Tri-O-hexanoyldiosmetin, found in citrus fruits.
Hesperetin: Another flavonoid with similar structural features and biological activities.
Naringenin: A flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness
3’,5,7-Tri-O-hexanoyldiosmetin is unique due to its specific esterification with hexanoic acid, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar flavonoids .
Eigenschaften
CAS-Nummer |
1391052-63-3 |
|---|---|
Molekularformel |
C34H42O9 |
Molekulargewicht |
594.701 |
IUPAC-Name |
[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate |
InChI |
InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3 |
InChI-Schlüssel |
JNWHCLLLVNHFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC |
Synonyme |
3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
